N-{[2-(4-chlorophenyl)quinolin-4-yl]carbonyl}glycylglycine
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Overview
Description
N-{[2-(4-chlorophenyl)quinolin-4-yl]carbonyl}glycylglycine is a complex organic compound that features a quinoline core structure substituted with a 4-chlorophenyl group and a glycylglycine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(4-chlorophenyl)quinolin-4-yl]carbonyl}glycylglycine typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the Pfitzinger reaction, where an isatin derivative reacts with an aromatic aldehyde in the presence of a base to form the quinoline structure . The 4-chlorophenyl group is introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride. The final step involves coupling the quinoline derivative with glycylglycine using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Pfitzinger reaction and automated peptide synthesizers for the coupling step .
Chemical Reactions Analysis
Types of Reactions
N-{[2-(4-chlorophenyl)quinolin-4-yl]carbonyl}glycylglycine can undergo various chemical reactions, including:
Oxidation: The quinoline core can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The nitro group (if present) can be reduced to an amine using hydrogenation or metal hydrides.
Substitution: The chlorine atom on the phenyl ring can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium hydride (NaH) in DMF (dimethylformamide).
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Phenyl-substituted quinoline derivatives.
Scientific Research Applications
N-{[2-(4-chlorophenyl)quinolin-4-yl]carbonyl}glycylglycine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{[2-(4-chlorophenyl)quinolin-4-yl]carbonyl}glycylglycine involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways involved depend on the specific biological context and the target molecule.
Comparison with Similar Compounds
Similar Compounds
N-{[2-(4-bromophenyl)quinolin-4-yl]carbonyl}glycylglycine: Similar structure but with a bromine atom instead of chlorine.
N-{[2-(4-methylphenyl)quinolin-4-yl]carbonyl}glycylglycine: Similar structure but with a methyl group instead of chlorine.
Uniqueness
N-{[2-(4-chlorophenyl)quinolin-4-yl]carbonyl}glycylglycine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chlorine atom can enhance its binding affinity to certain molecular targets compared to its analogs.
Properties
Molecular Formula |
C20H16ClN3O4 |
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Molecular Weight |
397.8 g/mol |
IUPAC Name |
2-[[2-[[2-(4-chlorophenyl)quinoline-4-carbonyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C20H16ClN3O4/c21-13-7-5-12(6-8-13)17-9-15(14-3-1-2-4-16(14)24-17)20(28)23-10-18(25)22-11-19(26)27/h1-9H,10-11H2,(H,22,25)(H,23,28)(H,26,27) |
InChI Key |
YRMTZMXOOKMLAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)NCC(=O)NCC(=O)O |
Origin of Product |
United States |
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